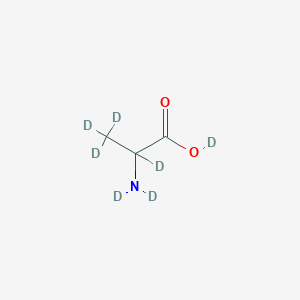
Heptadeuteroalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine-d7: is a deuterated form of D-Alanine, where all seven hydrogen atoms are replaced by deuterium. This isotopologue is used in various scientific research applications due to its unique properties, such as its stability and ability to be traced in metabolic studies. D-Alanine itself is an unusual amino acid found in both invertebrates and vertebrates, playing significant roles in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Alanine-d7 can be synthesized through biocatalytic deracemization. This method involves the use of alanine dehydrogenase and ω-transaminase to convert racemic mixtures of alanine into the D-enantiomer. The reaction conditions typically include the presence of isopropylamine and NAD+ .
Industrial Production Methods: Industrial production of D-Alanine-d7 often involves microbial fermentation using recombinant Escherichia coli strains. These strains are engineered to express genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase. The optimized conditions for this process include a pH of 10.1, 200 mM D-glucose, 200 mM sodium pyruvate, and 200 mM ammonium chloride .
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanine-d7 undergoes various chemical reactions, including racemization, where L-Alanine is converted to D-Alanine. This reaction is catalyzed by alanine racemase .
Common Reagents and Conditions:
Racemization: Catalyzed by alanine racemase.
Reductive Amination: Involves the use of alanine dehydrogenase and ω-transaminase.
Major Products: The primary product of these reactions is D-Alanine-d7 itself, which can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry: D-Alanine-d7 is used as a chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its deuterated form allows for precise tracking in metabolic studies .
Biology: In biological research, D-Alanine-d7 is used to study the metabolic pathways of amino acids and their roles in various physiological processes .
Medicine: D-Alanine-d7 is employed in the development of novel β-lactam antibiotics and other pharmaceutical formulations .
Industry: In the food industry, D-Alanine-d7 is used as an artificial sweetener to enhance the quality of food products .
Mécanisme D'action
D-Alanine-d7 exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as alanine racemase and alanine dehydrogenase, facilitating the conversion of L-Alanine to D-Alanine. This conversion is crucial for the synthesis of peptidoglycan in bacterial cell walls .
Comparaison Avec Des Composés Similaires
L-Alanine: The L-enantiomer of alanine, commonly found in proteins.
D-Phenylalanine: Another D-amino acid used in pharmaceutical applications.
Uniqueness: D-Alanine-d7 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
96.14 g/mol |
Nom IUPAC |
deuterio 2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D/hD3 |
Clé InChI |
QNAYBMKLOCPYGJ-UQEXSWPGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H] |
SMILES canonique |
CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


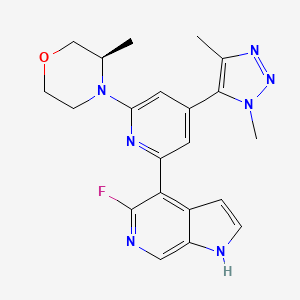
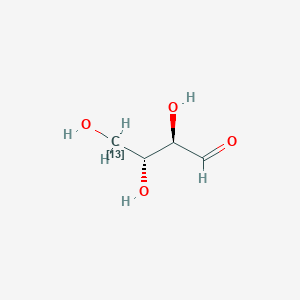
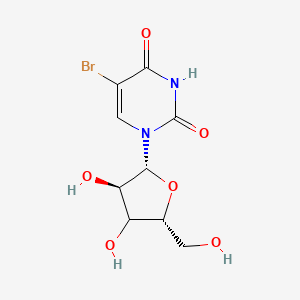
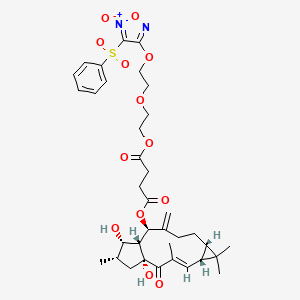
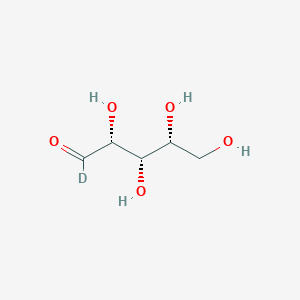
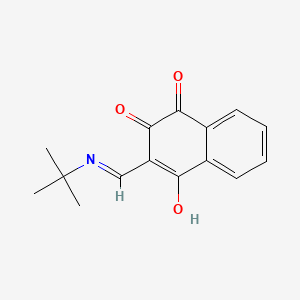
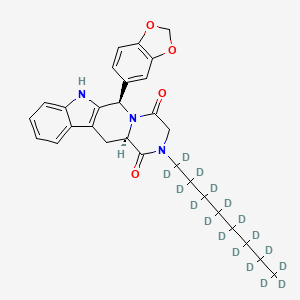
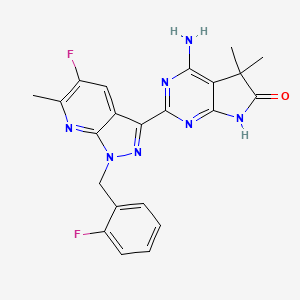
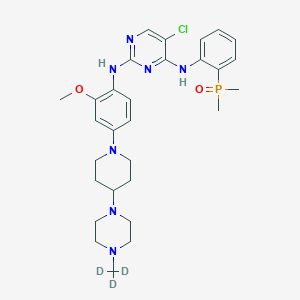
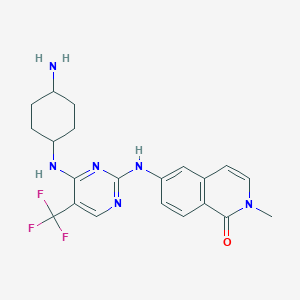

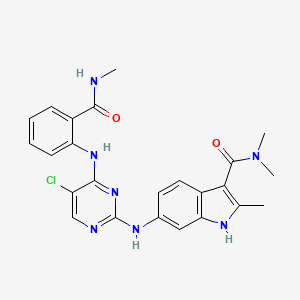

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
